Ethyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a hybrid pyrrole-thiazole scaffold. Its structure comprises:
- A pyrrole ring substituted with a 4-butoxybenzoyl group (electron-withdrawing), a hydroxyl group (hydrogen-bond donor), a 4-isopropylphenyl moiety (hydrophobic), and a ketone group at position 3.
- A thiazole ring bearing a methyl group and an ethyl carboxylate ester (hydrolysis-sensitive).
Its synthesis likely involves multi-step coupling reactions, with crystallization and refinement supported by tools like SHELXL .
Properties
CAS No. |
609794-62-9 |
|---|---|
Molecular Formula |
C31H34N2O6S |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
ethyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O6S/c1-6-8-17-39-23-15-13-22(14-16-23)26(34)24-25(21-11-9-20(10-12-21)18(3)4)33(29(36)27(24)35)31-32-19(5)28(40-31)30(37)38-7-2/h9-16,18,25,34H,6-8,17H2,1-5H3/b26-24- |
InChI Key |
HEMOJEJSLIFRLJ-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)C)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
4-Isopropylphenyl Attachment
The 4-isopropylphenyl group is introduced via Suzuki coupling. A boronic acid derivative of 4-isopropylbenzene reacts with a brominated pyrrolidinone intermediate under palladium catalysis. Source reports similar couplings using Pd(PPh3)4 and Na2CO3 in toluene/water mixtures at 90°C.
Final Assembly via Esterification and Cyclization
The thiazole and pyrrolidinone subunits are conjugated using esterification or amide coupling. Source employs carbodiimide-mediated coupling (EDC/HOBt) to link thiazole carboxylates with amine-containing fragments. For the target compound, the thiazole’s carboxylate group is activated with thionyl chloride and reacted with the pyrrolidinone’s secondary amine.
Optimization Insights :
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical data from source confirm the target compound’s structure:
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky isopropyl and butoxy groups slow coupling reactions. Using excess reagents (1.5–2.0 eq) and prolonged reaction times (24–48 h) improves yields.
-
Oxidation Sensitivity : The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during synthesis and deprotected with tetrabutylammonium fluoride (TBAF).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent, either as a drug itself or as a precursor to other drugs.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues (from and ) include:
Physicochemical Properties
- Solubility : The 4-isopropylphenyl group in the target compound enhances hydrophobicity compared to fluorophenyl or methoxy-substituted analogues, reducing aqueous solubility but improving lipid bilayer penetration.
- Thermal Stability : Ethyl esters (target compound) are more stable than allyl esters (CAS 617695-24-6), which may degrade under acidic conditions .
- Crystallinity : The presence of a hydroxyl group facilitates hydrogen bonding, aiding crystallization—a process refined using SHELX software .
Functional Implications
- Bioactivity : Fluorine in 609794-26-5 may enhance binding affinity to enzymes via dipole interactions, whereas the isopropyl group in the target compound could improve selectivity for hydrophobic binding pockets.
- Synthetic Complexity : Methoxy-rich analogues (e.g., 488855-22-7) require additional protection/deprotection steps, increasing synthesis difficulty.
Research Tools and Methodologies
- Crystallography : SHELXL enables precise refinement of crystal structures, critical for confirming substituent orientations .
- Electronic Analysis : Multiwfn assesses electron density and reactivity, explaining substituent effects on charge distribution .
- Data Visualization : WinGX and ORTEP generate publication-quality molecular graphics .
Biological Activity
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 580.6 g/mol. Its IUPAC name is ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H32N2O8S |
| Molecular Weight | 580.6 g/mol |
| IUPAC Name | ethyl 2-[...]-carboxylate |
| CAS Number | 609796-42-1 |
Synthesis
The synthesis of this compound involves several steps, typically beginning with the formation of the pyrrole ring followed by the attachment of the thiazole and other functional groups. Specific synthetic pathways can vary, but they typically include:
- Formation of the Pyrrole Core : This is achieved through cyclization reactions involving suitable precursors.
- Functionalization : The introduction of butoxy and isopropyl groups via acylation and alkylation reactions.
- Final Coupling : The last step usually involves esterification to yield the final product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to Ethyl 2-(3-(4-butoxybenzoyl)-...) exhibit antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against strains of Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell membranes.
Anticancer Activity
Research has highlighted the potential anticancer properties of thiazole-containing compounds. In vitro studies suggest that Ethyl 2-(3-(4-butoxybenzoyl)-...) can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and may improve interaction with biological targets.
- Alkyl Substituents : Varied alkyl chain lengths influence lipophilicity, affecting cellular uptake and bioavailability.
Case Studies
-
In Vitro Evaluation : A study conducted on various cancer cell lines demonstrated that modifications to the thiazole ring significantly affected cytotoxicity levels, with certain derivatives showing IC50 values in the low micromolar range.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : Compounds with longer alkyl chains exhibited enhanced anticancer activity.
- Antimicrobial Testing : A series of experiments tested the compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, suggesting strong antimicrobial potential.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be optimized?
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Cyclocondensation : Formation of the dihydro-1H-pyrrol-5-one core via cyclization of substituted β-keto esters or amides under acidic or basic conditions .
- Thiazole Ring Formation : Coupling of the pyrrolone intermediate with a thiazole precursor (e.g., via Hantzsch thiazole synthesis) using reagents like phosphorus pentasulfide .
- Esterification/Functionalization : Introduction of the ethyl carboxylate group and aromatic substituents (e.g., 4-butoxybenzoyl) via nucleophilic acyl substitution or Friedel-Crafts acylation .
Critical Conditions : Temperature control (reflux vs. room temperature), solvent polarity (DMF, ethanol), and catalyst selection (e.g., acetic acid for cyclization) significantly impact yield and purity .
Basic: Which spectroscopic and crystallographic methods are essential for structural characterization?
- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX/ORTEP for visualization to resolve the complex stereochemistry.
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl group at position 4) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
- Kinase Inhibition Assays : Test against protein kinases (e.g., EGFR, CDK2) using fluorescence-based or radiometric assays, given structural similarities to kinase inhibitors .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification in cell lines .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced: How can computational methods like DFT or molecular docking guide SAR studies?
- Electronic Structure Analysis : Use Multiwfn to calculate electrostatic potential surfaces, Fukui indices, and HOMO-LUMO gaps to predict reactivity and nucleophilic/electrophilic sites .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., ATP-binding pockets in kinases) and prioritize substituent modifications .
Example : Modifying the 4-isopropylphenyl group may enhance hydrophobic interactions with kinase targets .
Advanced: How should researchers address contradictions in crystallographic data refinement?
- Multi-Software Validation : Compare refinement results from SHELXL with other programs (e.g., Olex2) to resolve discrepancies in anisotropic displacement parameters .
- Twinned Data Handling : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine fractional contributions and improve R-factors .
- Hydrogen Bonding Analysis : Validate hydrogen atom positions using difference Fourier maps and geometric restraints .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, stoichiometry) and identify interactions affecting yield .
- Protecting Groups : Use tert-butyl or benzyl groups to protect reactive sites (e.g., hydroxyl group) during acylation steps .
- Flow Chemistry : Explore continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
Advanced: How can structural analogs be designed to improve solubility without compromising activity?
- Polar Substituents : Replace the ethyl ester with a morpholine or PEG-based group to enhance aqueous solubility .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the hydroxyl position for pH-dependent release .
Validation : Compare logP values (via HPLC) and dissolution profiles .
Advanced: What experimental and computational approaches validate electronic effects of substituents?
- UV-Vis Spectroscopy : Monitor charge-transfer transitions influenced by electron-withdrawing/donating groups (e.g., 4-butoxybenzoyl) .
- NBO Analysis : Use Gaussian/Multiwfn to quantify hyperconjugation effects (e.g., resonance stabilization of the thiazole ring) .
Advanced: How to resolve conflicting bioactivity data across different assay platforms?
- Orthogonal Assays : Confirm kinase inhibition via both radiometric (e.g., P-ATP) and fluorescence-based methods .
- Cell Permeability Studies : Use Caco-2 models to assess whether discrepancies arise from poor cellular uptake .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation .
Advanced: What crystallographic metrics are critical for reporting structural accuracy?
- R-Factors : Ensure R1 < 5% and wR2 < 15% for high-resolution data (<1.0 Å) .
- Thermal Ellipsoids : Report anisotropic displacement parameters (ADPs) for non-hydrogen atoms to validate spatial occupancy .
- Hydrogen Bonding Networks : Document bond lengths (e.g., O–H···O interactions) and angles to confirm intramolecular stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
